![molecular formula C31H25N3O3 B11998618 N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide](/img/structure/B11998618.png)
N'-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide, with the chemical formula C32H29N5O3S, is a fascinating compound. Let’s explore its properties and applications.
Méthodes De Préparation
Synthetic Routes:: The synthetic route for this compound involves the condensation of a quinolinecarbohydrazide derivative with an aldehyde. Specifically, the reaction proceeds as follows:
Condensation Reaction: The aldehyde (benzyloxy-3-methoxybenzaldehyde) reacts with the quinolinecarbohydrazide, forming the desired product.
Catalyst: Acidic or basic conditions can be employed to facilitate the condensation.
Reaction Conditions: The reaction typically occurs at elevated temperatures under reflux.
Industrial Production: While industrial-scale production methods are not widely documented, laboratory-scale synthesis is feasible.
Analyse Des Réactions Chimiques
Reactivity::
Oxidation: The compound may undergo oxidation reactions, leading to the formation of various oxidation products.
Reduction: Reduction reactions can yield reduced derivatives.
Substitution: Substitution reactions at different positions on the aromatic rings are possible.
Common Reagents: Reagents like hydrogen peroxide, reducing agents, and Lewis acids/bases are commonly used.
Major Products: The specific products depend on reaction conditions and substituent positions.
Applications De Recherche Scientifique
This compound finds applications in various fields:
Chemistry: As a versatile building block for the synthesis of other compounds.
Biology: It may exhibit biological activity, making it relevant for drug discovery.
Medicine: Potential therapeutic applications due to its structural features.
Industry: Its unique properties may contribute to materials science or catalysis.
Mécanisme D'action
The exact mechanism remains an area of ongoing research. potential molecular targets and pathways should be explored to understand its effects fully.
Comparaison Avec Des Composés Similaires
While N’-{(E)-[4-(benzyloxy)-3-methoxyphenyl]methylidene}-2-phenyl-4-quinolinecarbohydrazide stands out, similar compounds include:
Propriétés
Formule moléculaire |
C31H25N3O3 |
|---|---|
Poids moléculaire |
487.5 g/mol |
Nom IUPAC |
N-[(E)-(3-methoxy-4-phenylmethoxyphenyl)methylideneamino]-2-phenylquinoline-4-carboxamide |
InChI |
InChI=1S/C31H25N3O3/c1-36-30-18-23(16-17-29(30)37-21-22-10-4-2-5-11-22)20-32-34-31(35)26-19-28(24-12-6-3-7-13-24)33-27-15-9-8-14-25(26)27/h2-20H,21H2,1H3,(H,34,35)/b32-20+ |
Clé InChI |
QCGZPKLEOIKRBD-UZWMFBFFSA-N |
SMILES isomérique |
COC1=C(C=CC(=C1)/C=N/NC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5 |
SMILES canonique |
COC1=C(C=CC(=C1)C=NNC(=O)C2=CC(=NC3=CC=CC=C32)C4=CC=CC=C4)OCC5=CC=CC=C5 |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![5-(4-methylphenyl)-4-({(E)-[4-(methylsulfanyl)phenyl]methylidene}amino)-4H-1,2,4-triazole-3-thiol](/img/structure/B11998543.png)


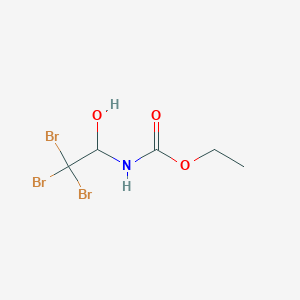
![2-[(2-Chlorophenyl)methyl]-1,2,4-triazine-3,5(2H,4H)-dione](/img/structure/B11998566.png)
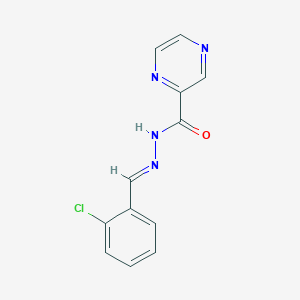
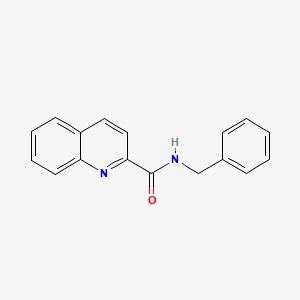
![2-[(4,5-diphenyl-4H-1,2,4-triazol-3-yl)sulfanyl]-N'-[(E)-(4-hydroxyphenyl)methylidene]acetohydrazide](/img/structure/B11998576.png)
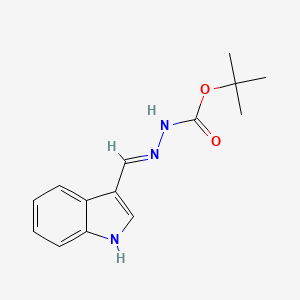
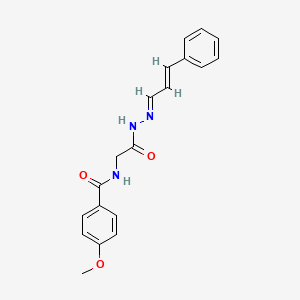
![1,4-Dioxaspiro[4.7]dodecane](/img/structure/B11998582.png)
![2-[(E)-{[3-(4-methylphenyl)-5-sulfanyl-4H-1,2,4-triazol-4-yl]imino}methyl]-6-(prop-2-en-1-yl)phenol](/img/structure/B11998588.png)

